molecular formula C15H12FN3O2S B2533574 N-(4-fluorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896336-50-8

N-(4-fluorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2533574
CAS RN: 896336-50-8
M. Wt: 317.34
InChI Key: VGZZHXQOXRHHRX-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “this compound” was not found in the search results.

Scientific Research Applications

Metabolism and Disposition Analysis

Research on N-(4-fluorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide and related compounds has been significant in understanding their metabolism and disposition within biological systems. Studies utilizing ^19F-nuclear magnetic resonance (NMR) have been pivotal in drug discovery programs, focusing on the selection of candidates for further development. The metabolic fate and excretion balance of related compounds have been investigated in animal models, providing insights into their biotransformation and potential pharmacokinetic properties (Monteagudo et al., 2007).

Pharmacological Activities

The chemical structure of this compound has been a basis for synthesizing new derivatives with potential pharmacological activities. For example, derivatives have shown significant anti-inflammatory and antinociceptive activities, indicating their therapeutic potential. These compounds demonstrated lower ulcerogenic activity and higher safety profiles, suggesting their suitability for further pharmacological exploration (Alam et al., 2010).

Structural and Molecular Analysis

Crystallography studies have provided detailed insights into the molecular structure of related compounds. The dihedral angles and intramolecular hydrogen bonding patterns observed contribute to understanding the compound's biological interactions and stability. Such structural analyses are crucial for the rational design of new drugs targeting specific biological pathways (Yamuna et al., 2013).

Antimicrobial and Anticancer Evaluation

Further, derivatives of this compound have been evaluated for their antimicrobial and anticancer activities. These studies have revealed promising results against microbial strains and specific cancer cell lines, highlighting the potential of these compounds in developing new therapeutic agents (Verma & Verma, 2022).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-9-8-19-14(21)12(7-18-15(19)22-9)13(20)17-6-10-2-4-11(16)5-3-10/h2-5,7-8H,6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZZHXQOXRHHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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